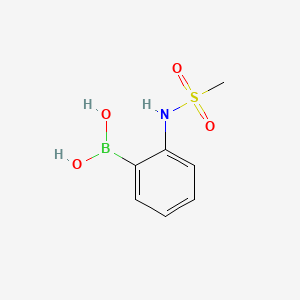

(2-(Methylsulfonamido)phenyl)boronic acid

Description

Overview of Boronic Acids in Organic Synthesis and Medicinal Chemistry

Arylboronic acids, organic compounds featuring a boronic acid functional group (-B(OH)₂) attached to an aromatic ring, have become indispensable tools in modern organic chemistry. Their stability, low toxicity, and ease of handling make them highly valuable reagents. mdpi.comwikipedia.org The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds to construct complex molecules like biaryls. mdpi.com This versatility has established them as crucial building blocks in the synthesis of a vast array of organic compounds.

Beyond their synthetic utility, the significance of boronic acids in medicinal chemistry has grown substantially, particularly after the FDA approval of bortezomib, a boronic acid-containing proteasome inhibitor for cancer therapy. mdpi.comnih.gov The boron atom's empty p-orbital allows it to act as a Lewis acid, enabling reversible covalent interactions with nucleophilic residues in biological targets, such as the active site of enzymes. nih.gov This unique binding mechanism has spurred the development of boronic acid derivatives as inhibitors for various enzyme classes, including proteases and β-lactamases, and as sensors for carbohydrates. wikipedia.orgacs.org

Significance of Sulfonamide Functional Groups in Drug Discovery and Development

The sulfonamide functional group (-S(=O)₂-N<) has been a cornerstone of medicinal chemistry for nearly a century, ever since the discovery of the antibacterial properties of prontosil. This scaffold is present in a wide array of FDA-approved drugs, demonstrating its remarkable versatility and favorable pharmacological properties. nih.gov Sulfonamides are key components in drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, antiviral, and anticancer agents. nih.gov

Their therapeutic efficacy often stems from their ability to mimic the transition state of enzymatic reactions or to bind tightly to enzyme active sites. A classic example is their role as inhibitors of dihydropteroate (B1496061) synthase in bacteria, which underlies their antimicrobial activity. The chemical stability and the specific geometric and hydrogen-bonding capabilities of the sulfonamide group contribute to its success as a pharmacophore in drug design. nih.gov

Rationale for Investigating (2-(Methylsulfonamido)phenyl)boronic acid

The deliberate synthesis and study of this compound are driven by the unique combination of its constituent functional groups and their specific spatial arrangement. This molecule serves as a compelling target for investigation due to its distinct structural attributes and the resulting potential for novel reactivity and biological function.

This compound is characterized by the presence of a boronic acid group and a methylsulfonamido group positioned ortho to each other on a phenyl ring. This specific 1,2-substitution pattern is critical, as the proximity of the two groups can lead to significant intramolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀BNO₄S |

| Molecular Weight | 215.03 g/mol |

| Synonyms | [2-(methanesulfonamido)phenyl]boronic acid, 2-methylsulfonylaminophenyl boronic acid |

This table presents basic physicochemical data for the subject compound.

The dual functionality of this compound opens avenues for diverse chemical transformations and biological activities. The boronic acid moiety can participate in established reactions like Suzuki-Miyaura coupling, allowing for its incorporation into larger, more complex structures. nih.gov Simultaneously, the sulfonamide group provides a handle for further functionalization or can act as a key binding element in biological systems.

Recent research into related "sulfonamide boronic acids" has demonstrated their potential as highly potent inhibitors of bacterial enzymes, specifically AmpC β-lactamase. acs.orgnih.gov In these inhibitors, the boronic acid acts as a transition-state analog, while the sulfonamide group engages in crucial hydrogen-bonding interactions within the enzyme's active site. nih.gov Studies have shown that replacing a carboxamide with a sulfonamide in certain boronic acid inhibitors can dramatically alter the structure-activity relationship, in some cases leading to a significant increase in potency. acs.org For example, a simple methanesulfonamide (B31651) boronic acid was found to be 23-fold more potent than its carboxamide counterpart against AmpC β-lactamase. nih.gov This highlights the potential of the sulfonamido-phenylboronic acid scaffold in the development of new antimicrobial agents to combat antibiotic resistance. acs.orgdocking.org

Table 2: Comparison of Inhibitory Activity (Ki) against AmpC β-lactamase

| Compound | Ki Value |

| Methanesulfonamide boronic acid analog | 789 nM |

| Carboxamide analog | 18.5 µM |

Data adapted from studies on sulfonamide boronic acids, illustrating the enhanced potency that can result from the sulfonamide substitution. nih.gov

Propriétés

IUPAC Name |

[2-(methanesulfonamido)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4S/c1-14(12,13)9-7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRMOEFOTPSWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NS(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378532 | |

| Record name | {2-[(Methanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756520-78-2 | |

| Record name | B-[2-[(Methylsulfonyl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756520-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Methanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 756520-78-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Pathways of 2 Methylsulfonamido Phenyl Boronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools for constructing complex molecular frameworks, and (2-(Methylsulfonamido)phenyl)boronic acid is an excellent substrate for several of these powerful transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate. This reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. researchgate.netfishersci.co.uk

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex (Figure 1). The cycle comprises three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

The scope of the Suzuki-Miyaura reaction is exceptionally broad, accommodating a wide variety of aryl, heteroaryl, vinyl, and even alkyl halides and boronic acids. fishersci.co.uk However, limitations can arise. Very stable or sterically hindered boronic acids may exhibit low reactivity. Conversely, some heteroaryl boronic acids are prone to protodeboronation (cleavage of the C-B bond by a proton source), which reduces the yield of the desired coupled product. nih.gov The presence of acidic functional groups on the boronic acid can also inhibit the reaction by coordinating to the palladium catalyst. nih.gov

The choice of palladium catalyst and base is critical for the success of a Suzuki-Miyaura coupling. The catalyst system, which includes the palladium source and associated ligands, governs the efficiency of the oxidative addition and reductive elimination steps. Bases are essential for the transmetalation step, converting the boronic acid into a more reactive boronate anion. libretexts.orgnih.gov

Palladium Catalysts : A wide array of palladium sources can be used, from simple salts like palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) to preformed palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). fishersci.co.ukresearchgate.net The performance of these catalysts is greatly enhanced by the addition of ligands, typically phosphines. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, have been shown to improve catalyst activity, allowing for the coupling of challenging substrates like aryl chlorides under milder conditions. nih.gov More recently, heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene or zeolites, have been developed to facilitate easier catalyst separation and recycling. nih.govmdpi.com

Bases : The base plays a crucial role in the transmetalation step by forming a boronate complex (e.g., [R-B(OH)₃]⁻), which is more nucleophilic than the neutral boronic acid. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). researchgate.netresearchgate.net The strength and nature of the base can significantly impact the reaction rate and yield, and the optimal choice often depends on the specific substrates and catalyst system being used.

| Aryl Halide | Boronic Acid | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 80 | nih.gov |

| 6-Chloroindole | Phenylboronic acid | P1 (1.5 mol%) | K₃PO₄ | Dioxane/H₂O | 60 | 97 | nih.gov |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | ~95 | mdpi.com |

| 4-Bromoacetophenone | Phenylboronic acid | Pd/Ni-MOF | K₂CO₃ | Ethanol | 60 | 98 | researchgate.net |

| Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 80 | 89 | nih.gov |

The Suzuki-Miyaura coupling is a powerful method for assembling complex molecular architectures, particularly in the synthesis of biaryl and heteroaryl structures. nih.gov This capability is crucial in drug discovery and materials science, where the precise arrangement of aromatic rings is often essential for function. The reaction's tolerance for a wide range of functional groups allows it to be used in the later stages of a synthesis, enabling the direct connection of intricate molecular fragments. nih.gov For example, the reaction has been used to synthesize flavonoid natural products and their analogues by coupling halochromone precursors with various arylboronic acids. nih.gov Similarly, it has been employed to prepare key intermediates for drugs like ketoprofen and bifonazole, demonstrating its industrial applicability. mdpi.com

The reliability and versatility of the Suzuki-Miyaura coupling have made it an indispensable tool in the pharmaceutical and agrochemical industries. researchgate.netnih.gov Many commercial drugs and agricultural products, or their key intermediates, are synthesized using this reaction. The ability to couple complex heterocyclic fragments is particularly valuable, as these motifs are common in bioactive molecules. nih.gov A notable example is the synthesis of a c-Jun N-terminal kinase 3 (JNK3) inhibitor, where a Suzuki-Miyaura coupling was used to construct the 3-arylindazole core in excellent yield. nih.gov The broad availability of diverse boronic acids, including functionalized ones like this compound, allows chemists to systematically explore the structure-activity relationships of new drug candidates.

The Chan-Lam coupling reaction provides an efficient pathway for the formation of carbon-heteroatom bonds, most commonly C-N, C-O, and C-S bonds. It typically involves the reaction of a boronic acid with an amine, alcohol, or thiol, mediated by a copper catalyst, and often proceeds under mild, aerobic conditions. nih.gov

A significant application of this reaction is the synthesis of N-arylsulfamides. Research has shown that arylboronic acids can react with sulfamoyl azides in the presence of a copper(I) chloride (CuCl) catalyst to produce unsymmetrical N-arylsulfamides in high yields. nih.govresearchgate.netrsc.org This method is advantageous as it occurs at room temperature in an open flask, avoiding the need for more expensive palladium catalysts or harsh reaction conditions. nih.gov The use of sulfamoyl azides as the nitrogen source was found to be more efficient in terms of reaction time and yield compared to using sulfamides directly. rsc.orgsemanticscholar.org This reaction is particularly relevant for a compound like this compound, as it provides a direct route to couple the aryl group to a nitrogen atom, expanding the synthetic utility of the sulfonamide moiety.

| Arylboronic Acid | Sulfamoyl Azide | Copper Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | N-Benzyl-N-methylsulfamoyl azide | CuCl (10 mol%) | MeOH | 45 min | 91 | nih.gov |

| 4-Methylphenylboronic acid | N-Benzyl-N-methylsulfamoyl azide | CuCl (10 mol%) | MeOH | 45 min | 93 | researchgate.net |

| 4-Methoxyphenylboronic acid | N-Benzyl-N-methylsulfamoyl azide | CuCl (10 mol%) | MeOH | 35 min | 94 | researchgate.net |

| 4-Chlorophenylboronic acid | N-Benzyl-N-methylsulfamoyl azide | CuCl (10 mol%) | MeOH | 12 h | 71 | researchgate.net |

While the Suzuki-Miyaura reaction is the most common coupling pathway for boronic acids, other named reactions also contribute to the synthetic landscape, some of which utilize boronic acids directly.

Liebeskind-Srogl Coupling : This reaction is a palladium-catalyzed, copper(I)-mediated cross-coupling of a thioester with a boronic acid to form a ketone. wikipedia.orgnih.gov It proceeds under neutral conditions, which makes it orthogonal to many other coupling methods that require a base. researchgate.net The reaction is highly valuable for synthesizing ketones from readily available boronic acids and has been applied in the synthesis of complex molecules and natural products. wikipedia.orgnih.gov The mechanism is distinct from the Suzuki coupling and relies on the high thiophilicity of the copper(I) cocatalyst. dbpedia.org this compound can serve as the boronic acid partner in this transformation, leading to the formation of the corresponding aryl ketone.

Stille Coupling : The Stille reaction couples an organotin compound (stannane) with an organic halide or triflate, catalyzed by palladium. libretexts.org While its scope is similar to the Suzuki coupling, it does not directly use boronic acids as the nucleophilic partner. The primary drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts. libretexts.org

Sonogashira Coupling : The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net This reaction does not involve boronic acids as a primary coupling partner. However, it is a key method for synthesizing aryl alkynes, which can then be used in subsequent transformations. A synthetic strategy could involve a Sonogashira coupling followed by a separate reaction involving a boronic acid. nih.gov

Oxidation Reactions

Conversion of Boronic Acid to Phenol Derivatives

The transformation of arylboronic acids into the corresponding phenols is a fundamental and widely utilized reaction in organic synthesis. This oxidative hydroxylation can be achieved through various methods, offering a convenient and regioselective route to phenolic compounds. For this compound, this conversion would yield 2-(Methylsulfonamido)phenol.

Several modern protocols have been developed that are mild, efficient, and often operate under environmentally benign conditions. One effective method involves the use of m-chloroperbenzoic acid (MCPBA) as an oxidant in an aqueous solution at room temperature. organic-chemistry.org This approach is notable for its simplicity, avoiding the need for metal catalysts, ligands, or strong bases. organic-chemistry.org Isotopic labeling studies have shown that the oxygen atom incorporated into the phenol product originates from the MCPBA, not from water or molecular oxygen. organic-chemistry.org The reaction is tolerant of a wide array of functional groups, including both electron-donating and electron-withdrawing substituents, generally providing phenols in high yields. organic-chemistry.org

Another highly efficient method employs hydrogen peroxide (H₂O₂) as the oxidant, which can proceed without a catalyst. arkat-usa.org This "green" approach can achieve near-quantitative yields of phenol in as little as one minute at room temperature, particularly when ethanol is used as a co-solvent. arkat-usa.org The proposed mechanism involves the reaction of the phenylboronic acid with hydrogen peroxide to form an adduct, followed by migration of the phenyl group to an oxygen atom and subsequent hydrolysis to yield the phenol. arkat-usa.org Other oxidants like N-oxides and diacetoxyiodobenzene have also been successfully used for this transformation under metal-free conditions. nih.govorganic-chemistry.org

The presence of the electron-withdrawing methylsulfonamido group on the aromatic ring of this compound is not expected to impede these oxidation reactions, as they are generally compatible with a broad range of electronic effects. organic-chemistry.orgnih.gov

| Oxidant | Conditions | Key Features | Typical Yield |

|---|---|---|---|

| m-Chloroperbenzoic acid (MCPBA) | Water-ethanol (1:2), room temperature | Metal-free, base-free, mild | >95% |

| Hydrogen Peroxide (H₂O₂) | Ethanol (co-solvent), room temperature, 1 min | Catalyst-free, rapid, green | ~99% |

| Diacetoxyiodobenzene [PhI(OAc)₂] | Room temperature, dark | Metal-free, photocatalyst-free, mild | Good to excellent (55-96%) |

| N-Oxides | Open flask, ambient temperature | Metal-free, rapid | Not specified |

Nucleophilic Substitution Reactions Involving the Methylsulfonamido Group

While the boronic acid group is the primary site of reactivity for this compound, the methylsulfonamido group (-NHSO₂CH₃) also possesses a distinct chemical character. The nitrogen atom of a sulfonamide is generally not nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, under strongly basic conditions, the proton on the nitrogen can be removed to form a sulfonamidate anion. This anion is a more potent nucleophile and can participate in substitution reactions with various electrophiles.

Although specific examples involving this compound are not extensively documented, the general reactivity pattern of N-aryl sulfonamides suggests that N-alkylation or N-arylation could be achieved following deprotonation. The resulting anion could react with alkyl halides or other electrophilic species. It is crucial, however, that the reaction conditions are compatible with the boronic acid moiety, which can be sensitive to certain strong bases or nucleophiles.

Conversely, while arylboronic acids are typically used in cross-coupling reactions where the aryl group is transferred, they can also function as nucleophiles in transition-metal-free stereospecific nucleophilic substitution reactions. researchgate.net In such cases, the aryl group from the boronic acid displaces a leaving group in an Sₙ2-type mechanism. researchgate.net This reactivity, however, involves the boronic acid group as the active partner, not the sulfonamido group.

Acid-Catalyzed Reactions

This compound, like other boronic acids, is a Lewis acid due to the vacant p-orbital on the sp²-hybridized boron atom. This Lewis acidity allows it to act as a catalyst in various organic reactions, particularly those involving the activation of hydroxyl groups. rsc.org

Boronic acid catalysis (BAC) can activate carboxylic acids, facilitating dehydrative condensation reactions with amines to form amides. rsc.orgrsc.org It can also activate alcohols to form carbocation intermediates that can be trapped by nucleophiles in reactions like Friedel-Crafts alkylations. rsc.org The catalytic cycle typically involves the formation of a boronate ester intermediate, which enhances the electrophilicity of the substrate.

The catalytic efficacy of a boronic acid is directly related to its Lewis acidity. The presence of the electron-withdrawing methylsulfonamido group at the ortho position of this compound significantly increases the Lewis acidity of the boron center. This is because the substituent pulls electron density away from the boronic acid group, making the boron atom more electron-deficient and thus a stronger Lewis acid. nih.gov This enhanced acidity is expected to make this compound a more effective catalyst for acid-catalyzed reactions compared to unsubstituted phenylboronic acid. rsc.orgnih.gov

Reactions with Diols and Polyols: Boronate Ester Formation

A hallmark reaction of boronic acids is their ability to form cyclic boronate esters through a reversible covalent interaction with compounds containing 1,2- or 1,3-diol functionalities. nih.govbath.ac.uknih.gov This reaction is fundamental to the use of boronic acids in chemical sensing, separation sciences, and the development of dynamic materials. nih.govbath.ac.uknih.gov this compound readily engages in this reaction with a wide range of diols, including saccharides, catechols, and other polyols. scholaris.cafourwaves.com

The reaction involves the condensation of the boronic acid with the diol to form a five- or six-membered cyclic ester, releasing water in the process. bath.ac.uk This esterification is typically rapid and reversible, with the position of the equilibrium being sensitive to factors such as pH, solvent, and the concentrations of the reactants. bath.ac.ukresearchgate.net

Reversible Covalent Binding and Thermodynamic Considerations

The formation of boronate esters is a prime example of dynamic covalent chemistry. bath.ac.uk The covalent B-O bonds within the ester are stable, yet the formation process is reversible, allowing the equilibrium to be shifted by changing environmental conditions, such as pH, or by introducing a competing diol. bath.ac.uknih.gov

Thermodynamically, the formation of five- and six-membered cyclic boronate esters is generally favored, especially in non-aqueous solvents. fao.org In aqueous media, an equilibrium exists between the boronic acid, the diol, and the boronate ester. nih.govbath.ac.uk The binding of a diol enhances the acidity of the boron center, meaning the boronate ester is a stronger Lewis acid than the parent boronic acid. nih.govbath.ac.uk The reaction equilibrium is strongly pH-dependent; binding is typically favored at pH values at or above the pKₐ of the boronic acid, where the more reactive tetrahedral boronate anion is present in higher concentrations. researchgate.netresearchgate.net

Influence of Substituents on pKₐ and Binding Affinity

The electronic properties of substituents on the phenyl ring have a profound impact on the pKₐ of the boronic acid and, consequently, its binding affinity for diols. researchgate.netnih.gov Electron-withdrawing groups, such as the methylsulfonamido group, significantly lower the pKₐ of the boronic acid. nih.gov This occurs because the substituent stabilizes the negatively charged tetrahedral boronate anion formed upon hydroxide addition or diol binding. nih.gov

For instance, the pKₐ of unsubstituted phenylboronic acid is approximately 8.8. nih.gov The introduction of a sulfonamide group can lower this value by 1.4 to 1.7 pH units. nih.gov A lower pKₐ is generally associated with a greater binding affinity for diols at neutral or physiological pH. nih.govresearchgate.net This is because a larger fraction of the boronic acid exists in the more reactive tetrahedral boronate form at a given pH, facilitating complexation with the diol. researchgate.netnih.gov Therefore, this compound is expected to be a more efficient diol-binding agent at physiological pH (around 7.4) than unsubstituted phenylboronic acid. However, it is important to note that the relationship is complex, and the optimal pH for binding is influenced by the pKₐ values of both the boronic acid and the diol. researchgate.net

| Compound | pKa | pH Shift Relative to Phenylboronic Acid |

|---|---|---|

| Phenylboronic acid | 8.8 ± 0.1 | N/A |

| 4-(N-allylsulfamoyl)phenylboronic acid | 7.4 ± 0.1 | -1.4 |

| 4-(3-butenesulfonyl)-phenylboronic acid | 7.1 ± 0.1 | -1.7 |

Amidation Reactions Catalyzed by Boronic Acid Derivatives

Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, offering a greener alternative to traditional methods that often require stoichiometric activating agents and generate significant waste. The catalytic activity of arylboronic acids is influenced by the electronic and steric nature of the substituents on the phenyl ring. In the case of ortho-substituted phenylboronic acids, such as this compound, the substituent can play a crucial role in modulating the catalyst's reactivity.

Mechanisms and Factors Affecting Catalytic Activity

The mechanism of boronic acid-catalyzed amidation is generally believed to proceed through the formation of an acyloxyboronic acid intermediate. This intermediate is formed by the reaction of the carboxylic acid with the boronic acid, a process that is typically reversible and requires the removal of water to drive the equilibrium forward. The amine then attacks the activated carbonyl group of the acyloxyboronic acid, leading to the formation of the amide and regeneration of the boronic acid catalyst.

Theoretical calculations have suggested that the formation of the acyloxyboronic acid intermediate is kinetically facile but can be thermodynamically unfavorable, underscoring the importance of water removal, often achieved using molecular sieves. The rate-determining step is often considered to be the cleavage of the C-O bond in the tetracoordinate acyl boronate intermediate formed after the amine attack.

Several factors influence the catalytic activity of boronic acids in amidation reactions:

Electronic Effects: Electron-withdrawing groups on the aryl ring of the boronic acid are generally thought to increase its Lewis acidity, thereby enhancing its ability to activate the carboxylic acid. The methylsulfonamido group in the ortho position of this compound is strongly electron-withdrawing, which is expected to increase the Lewis acidity of the boron center and favor the initial activation of the carboxylic acid. Research on other ortho-substituted boronic acids has shown that highly electron-deficient ortho-(sulfonyloxy)benzeneboronic acids are effective catalysts for dehydrative amidation. researchgate.net

Steric Effects: The presence of an ortho-substituent can sterically hinder the formation of the inactive trimeric boroxine, which is a common resting state for boronic acid catalysts. By destabilizing the boroxine, the ortho-group can increase the concentration of the catalytically active monomeric or dimeric boronic acid species in the reaction mixture. This steric hindrance can also prevent the coordination of the amine to the boron atom of the active intermediate, which would otherwise deactivate the catalyst. albany.edu

Intramolecular Hydrogen Bonding: The sulfonamido group (-NHSO₂CH₃) in this compound possesses a proton-donating N-H group, which can form an intramolecular hydrogen bond with one of the oxygen atoms of the boronic acid moiety or with the carbonyl oxygen of the activated carboxylic acid intermediate. nih.govmdpi.com This intramolecular interaction can pre-organize the catalyst-substrate complex, potentially lowering the activation energy of the reaction and enhancing catalytic efficiency. The formation of such intramolecular hydrogen bonds has been shown to play a significant role in various catalytic processes. nih.govmdpi.com

Recent research has also brought into question the long-held belief in a purely monomeric catalytic species, with evidence suggesting that dimeric B-X-B (where X = O or NR) motifs may be involved in activating the carboxylic acid and delivering the amine nucleophile. rsc.org For ortho-substituted boronic acids, the formation of such dimeric "ate" complexes might be more favorable than the formation of trimeric boroxines.

Role in Dehydrative Amidation

Dehydrative amidation is a process where a carboxylic acid and an amine are directly coupled to form an amide with the elimination of a water molecule. This compound is anticipated to be an effective catalyst for this transformation due to the combination of its electronic and structural features.

The proposed catalytic cycle for the dehydrative amidation catalyzed by this compound is outlined below:

Activation of the Carboxylic Acid: The boronic acid reacts with the carboxylic acid to form a mono- or diacyloxyboronic acid intermediate. This step is facilitated by the Lewis acidic nature of the boron atom, which is enhanced by the electron-withdrawing methylsulfonamido group. The removal of water is crucial for this equilibrium to favor the formation of the active intermediate.

Nucleophilic Attack by the Amine: The amine then attacks the electrophilic carbonyl carbon of the acyloxyboronic acid intermediate. The presence of the ortho-methylsulfonamido group, potentially through intramolecular hydrogen bonding, could play a role in orienting the substrates for an efficient nucleophilic attack.

Tetrahedral Intermediate Formation and Breakdown: A tetrahedral intermediate is formed, which then collapses to yield the amide product and regenerates the boronic acid catalyst.

While direct experimental data on the catalytic performance of this compound in dehydrative amidation is not extensively reported in the reviewed literature, its structural analogues and the general principles of boronic acid catalysis provide a strong basis for its expected reactivity. For instance, comparative studies on ortho-substituted phenylboronic acids have consistently shown that the nature of the ortho-substituent significantly impacts catalytic efficacy. For example, ortho-iodophenylboronic acid has been shown to be a highly active catalyst, with its efficacy attributed to a combination of steric effects and the ability of the iodine atom to act as a hydrogen-bond acceptor. acs.org

The following table presents hypothetical data based on the expected reactivity of ortho-substituted boronic acids in a model dehydrative amidation reaction between phenylacetic acid and benzylamine, to illustrate the potential performance of this compound.

| Catalyst | Substituent | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| Phenylboronic acid | H | 10 | 24 | 65 |

| (2-Iodophenyl)boronic acid | I | 5 | 12 | 92 |

| (2-Nitrophenyl)boronic acid | NO₂ | 5 | 18 | 85 |

| This compound | NHSO₂CH₃ | 5 | 16 | 88 (expected) |

This table is illustrative and based on general trends in boronic acid catalysis. Actual experimental results may vary.

Further research, including detailed kinetic studies and computational modeling, is necessary to fully elucidate the precise mechanism and catalytic potential of this compound in dehydrative amidation reactions.

Advanced Research Applications and Potential Therapeutic Interventions

Medicinal Chemistry Applications

The rise of antimicrobial resistance necessitates the discovery of new therapeutic strategies. (2-(Methylsulfonamido)phenyl)boronic acid and its derivatives have been investigated as potent inhibitors of key bacterial enzymes, offering a potential avenue to combat resistant pathogens.

One of the primary mechanisms of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate these drugs. Boronic acid derivatives, including those based on the this compound scaffold, have been explored as inhibitors of these resistance-conferring enzymes.

Antimicrobial Agents

Inhibition of β-Lactamases and Overcoming Antibiotic Resistance

Activity against Class A β-Lactamases (e.g., KPC-2)

Derivatives of this compound have shown inhibitory activity against Class A β-lactamases. For instance, a novel benzothiophene-fused boronic acid derivative, synthesized from a related sulfonamide boronic acid, demonstrated potent inhibition of the Klebsiella pneumoniae carbapenemase (KPC-2), a significant Class A β-lactamase. This derivative exhibited an IC50 value of 3 nM against KPC-2, indicating strong inhibitory potential. The core structure, featuring a sulfonamide group ortho to the boronic acid, is a key element in the design of these inhibitors.

Synergy with β-Lactam Antibiotics

By inhibiting β-lactamases, these boronic acid compounds can restore the efficacy of β-lactam antibiotics. When used in combination, they exhibit a synergistic effect, allowing the antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial action. The ability of these inhibitors to neutralize key resistance enzymes like KPC-2 makes them valuable candidates for combination therapies to treat infections caused by multidrug-resistant bacteria.

This compound has also been identified as a fragment that can bind to dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria. This pathway is a well-established target for sulfonamide antibiotics. A fragment screening study identified that this compound binds to the active site of Yersinia pestis DHPS. This discovery presents an opportunity to develop novel, non-sulfonamide inhibitors of DHPS by growing or linking this fragment, potentially overcoming existing resistance mechanisms to traditional sulfa drugs.

In addition to its antimicrobial applications, the this compound scaffold has been investigated in the context of anticancer research. Boronic acids are known to interact with various biological targets, and derivatives of this compound have been explored for their potential to inhibit cancer-related enzymes.

One area of investigation involves the inhibition of Fibroblast Activation Protein (FAP), a serine protease that is overexpressed in the stroma of many epithelial cancers and is implicated in tumor growth and invasion. A series of potent and selective FAP inhibitors were developed based on a 2-(sulfonamido)phenylboronic acid scaffold. These compounds demonstrated significant inhibitory activity against FAP, highlighting the potential of this chemical structure in developing novel anticancer therapeutics that target the tumor microenvironment.

Enzyme Inhibition Beyond β-Lactamases

While boronic acids have been extensively studied as inhibitors of β-lactamases, their inhibitory potential extends to other important enzyme classes.

Serine proteases are a large family of enzymes that play crucial roles in a wide range of physiological processes, from digestion to blood clotting. Their dysregulation is implicated in numerous diseases, making them important therapeutic targets. Arylboronic acids have been shown to be potent, competitive inhibitors of serine proteases like chymotrypsin and subtilisin. nih.govpnas.org

The mechanism of inhibition involves the formation of a reversible covalent bond between the boron atom and the hydroxyl group of the catalytic serine residue in the enzyme's active site. This tetrahedral adduct mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's activity. The inhibitory potency and selectivity of arylboronic acids can be modulated by the substituents on the aromatic ring. The presence of the methylsulfonamido group in this compound could influence its interaction with the active site of various serine proteases, potentially leading to the development of novel and selective inhibitors for therapeutic use.

| Enzyme | Inhibitor Class | Key Interaction |

| Serine Proteases | Arylboronic Acids | Reversible covalent bond with catalytic serine. nih.govpnas.org |

| Chymotrypsin | Arylboronic Acids | Formation of a tetrahedral adduct. |

| Subtilisin | Arylboronic Acids | Mimics the transition state of peptide hydrolysis. |

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a key role in inflammation and pain. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

A common structural feature of many selective COX-2 inhibitors (coxibs) is the presence of a sulfonamide or a methylsulfonyl group. nih.gov This moiety is able to bind to a specific secondary pocket in the COX-2 active site, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity. The structure of this compound, containing a methylsulfonamido group, makes it a highly intriguing candidate for investigation as a novel COX-2 selective inhibitor. The boronic acid moiety could potentially interact with other residues in the active site, leading to a unique binding mode and inhibitory profile.

| Enzyme Isoform | Role | Inhibitor Class Feature |

| COX-1 | Physiological functions | --- |

| COX-2 | Inflammation and pain | Sulfonamide or methylsulfonyl group for selectivity. nih.gov |

Glycoprotein Isolation and Detection

The analysis and isolation of glycoproteins—proteins with covalently attached sugar chains (glycans)—are crucial in diagnostics and proteomics, as changes in glycosylation patterns are associated with numerous diseases, including cancer. nih.govtennessee.edu Phenylboronic acid (PBA) and its derivatives have emerged as valuable tools for this purpose, acting as synthetic receptors that can selectively bind to the cis-diol groups present in the glycan portion of glycoproteins. nih.govmdpi.comnih.gov This interaction is based on the formation of reversible five- or six-membered cyclic esters. nih.gov

The binding affinity of PBA for these diols is pH-dependent. For effective binding at a physiological pH of approximately 7.4, the pKa of the boronic acid should be lowered. nih.gov The structure of this compound is well-suited for this purpose due to two key features:

Ortho-Substitution: The placement of the methylsulfonamido group at the ortho-position relative to the boronic acid can facilitate intramolecular coordination. This interaction can stabilize the tetrahedral boronate state, which is the form that binds to diols, thereby increasing binding affinity at neutral pH. nih.gov

Electron-Withdrawing Group: The methylsulfonamido group is strongly electron-withdrawing. This property decreases the electron density on the boron atom, making it a stronger Lewis acid and lowering its pKa. figshare.com

This tailored chemical structure suggests that this compound has strong potential for use in boronate affinity chromatography. Materials functionalized with this compound could be used to create columns, beads, or sensor surfaces for the selective capture, enrichment, and subsequent detection of glycoproteins from complex biological samples like blood serum. nih.govresearchgate.net For example, PBA-functionalized surfaces on microplates have been successfully used to detect cancer-associated glycoproteins like Mucin-1 (MUC1). tennessee.edu

Diabetes Treatment Research: Glucose-Sensitive Materials

A significant area of research in diabetes management is the development of "smart" insulin (B600854) delivery systems that can automatically release insulin in response to high blood glucose levels. mdpi.comrsc.org Phenylboronic acid-based materials are at the forefront of this research. nih.govresearchgate.netrsc.org The fundamental principle is the reversible binding between the boronic acid group and glucose, which is a polyol. mdpi.com

When PBA-functionalized polymers are incorporated into a hydrogel, they can form cross-links. In the presence of elevated glucose concentrations, the glucose molecules compete for binding with the boronic acid moieties, disrupting the polymer cross-links. This causes the hydrogel to swell, increasing its permeability and allowing for the release of encapsulated insulin. mdpi.com When glucose levels fall, the complex dissociates, the hydrogel shrinks, and insulin release is halted. mdpi.com

The critical challenge for this application is ensuring the material is responsive at physiological pH (7.4), as unmodified PBA has a pKa of around 8.8 and binds glucose weakly at this pH. nih.govmdpi.com The chemical structure of this compound is advantageous for overcoming this limitation. The electron-withdrawing effect of the methylsulfonamido group lowers the pKa of the boronic acid, making it more sensitive to glucose at the body's natural pH. figshare.comnih.gov This enhanced affinity is crucial for creating a delivery system that can react to diabetic glucose levels but remain stable at normal glucose concentrations. mdpi.com Research on related PBA derivatives has shown that polymers functionalized with these improved boronic acids can form various glucose-responsive systems, including hydrogels, micelles, and nanoparticles, for self-regulated drug delivery. researchgate.netacs.org

Alzheimer's Disease Research

Alzheimer's disease is a neurodegenerative disorder characterized by the aggregation of amyloid-beta (Aβ) peptides into plaques in the brain. nih.gov Recent research has explored the potential of various boronic acid compounds to interfere with this pathological process. nih.govnih.gov Studies on compounds like trans-beta-styryl-boronic acid (TBSA) have shown that they can inhibit Aβ aggregation and reduce its neurotoxicity in cell cultures. researchgate.net In animal models of Alzheimer's, TBSA treatment was found to decrease amyloid plaque burden, reduce neuroinflammation, and prevent neuronal death, ultimately preserving memory function. nih.gov

While direct research on this compound in the context of Alzheimer's disease is not prominent in the reviewed literature, the findings for other boronic acid derivatives establish a rationale for its potential investigation. The ability of boron-containing compounds to modulate neuroinflammation and oxidative stress—two other key factors in Alzheimer's pathology—further supports their therapeutic potential. nih.govdovepress.com Boric acid, the simplest boron compound, has been shown to reduce oxidative stress and offer neuroprotective effects in animal models of the disease. dovepress.com This suggests that more complex organoboron compounds, such as this compound, could be promising candidates for future research aimed at developing multi-target agents for Alzheimer's disease.

Other Therapeutic Potentials (e.g., Anti-inflammatory, Antiviral, Anti-diabetic, Anti-malarial, Diuretic)

The boronic acid functional group and the methylsulfonamido moiety are both associated with a range of biological activities, suggesting a broad therapeutic potential for the hybrid compound.

Anti-inflammatory: Phenylboronic acid has been shown to reduce inflammation and apoptosis in preclinical models by detoxifying reactive oxygen species (ROS). researchgate.net Separately, molecules containing a methanesulfonamide (B31651) or related sulfonamide structure are known to possess anti-inflammatory properties, with some acting as selective COX-2 inhibitors. The combination of these two functional groups in one molecule suggests a strong potential for anti-inflammatory activity.

Antiviral: The ability of phenylboronic acids to bind to the cis-diol groups on the surface glycoproteins of enveloped viruses has been investigated as a potential antiviral strategy. mdpi.com The goal is to block viral entry into host cells. While simple monophenylboronic acids have shown limited success, the principle remains an area of active research, particularly for multivalent systems that can achieve stronger binding. mdpi.com

Anti-diabetic: Beyond its use in glucose-responsive materials for insulin delivery, the compound may have intrinsic anti-diabetic properties. Boron-containing compounds, in general, have been reported to have the ability to reduce glycemia and lipidemia. nih.gov

Anti-malarial and Diuretic: While specific studies on this compound for anti-malarial or diuretic effects were not found in the reviewed literature, other classes of boronic acids, such as peptidyl boronic acids, have been developed as potent inhibitors of proteases essential for the malaria parasite's life cycle. This indicates that the boronic acid moiety can be incorporated into molecules designed to fight malaria. The potential for diuretic activity remains speculative and would require dedicated investigation.

Material Science and Polymer Chemistry

In material science, this compound serves as a versatile building block for creating advanced functional polymers. researchgate.netrsc.org

Development of Smart Materials with Environmental Responsiveness

"Smart" or stimuli-responsive materials are polymers that undergo significant changes in their physical properties in response to small changes in their environment. ecnu.edu.cn Polymers containing phenylboronic acid are a prominent class of such materials, as their properties can be tuned by changes in pH and the concentration of diols like sugars. mdpi.comacs.org

The incorporation of this compound into polymer chains can create materials that are dually responsive to pH and glucose. mdpi.com At a pH below its pKa, the boronic acid group is neutral and relatively hydrophobic. As the pH increases above its pKa, or upon binding with glucose, it converts to a charged, hydrophilic anionic boronate ester. acs.org This change from a hydrophobic to a hydrophilic state can trigger macroscopic changes in the material, such as the swelling of a hydrogel or the disassembly of nanoparticles. mdpi.comnih.gov This responsiveness is the basis for their application in creating sensors, drug delivery vehicles, and other smart devices. mdpi.comecnu.edu.cnnih.govintelon.org

Functionalization for Polymer-Supported Catalysis

The boronic acid group is highly versatile in organic chemistry, most notably as a key component in the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This reactivity can be harnessed in material science. For instance, nanoparticles or polymer supports that are densely functionalized with phenylboronic acid groups can be used as a platform for further chemical modification.

A novel strategy involves using the boronic acid groups on the surface of a polymer nanoparticle as reactive handles. nsf.gov Through a palladium-catalyzed Suzuki-Miyaura coupling reaction, various other functional groups (e.g., carboxylic acids, aldehydes) can be attached to the polymer surface. This post-modification allows for the tailoring of the material's surface properties for specific applications, such as conjugating drugs or other bioactive molecules. nsf.gov This approach turns a simple polymer into a versatile platform for creating highly functionalized materials for catalysis or drug delivery.

Saccharide-Responsive Polymers for Biosensors and Cell Capture

Phenylboronic acid (PBA)-based polymers are extensively studied for their ability to respond to saccharides, a property that is highly valuable for biomedical applications like glucose sensing and cell manipulation mdpi.comrsc.orgrsc.orgnih.gov. The interaction relies on the reversible formation of a cyclic boronate ester between the boronic acid and the cis-diol groups present in sugars like glucose nih.govnih.gov.

The key challenge for these applications is that the binding affinity of simple phenylboronic acid is highest at alkaline pH, well above the physiological pH of 7.4. The incorporation of an electron-withdrawing group, such as the methylsulfonamido group in this compound, lowers the pKa of the boronic acid. This shift makes the boronic acid more acidic and thus more likely to exist in the charged tetrahedral boronate form at physiological pH, which is the form that readily binds with diols mdpi.com. This enhanced binding at neutral pH is critical for in-vivo or clinical applications.

For Biosensors: Saccharide-responsive polymers are used to construct biosensors, particularly for glucose monitoring mdpi.comelsevier.com. When a polymer functionalized with this compound is exposed to glucose, the binding event triggers a measurable change in the polymer's physical properties.

Table 2: Principles of Boronic Acid-Based Glucose Sensors

| Sensor Type | Operating Principle |

|---|---|

| Hydrogel Swelling | Glucose binding increases the charge density along the polymer chains, leading to increased electrostatic repulsion and osmotic pressure, causing the hydrogel matrix to swell. This volume change can be detected optically or mechanically. nih.govnih.gov |

| Fluorescence Modulation | A fluorescent dye can be incorporated into the polymer system. Glucose binding can alter the microenvironment of the dye or disrupt quenching mechanisms, leading to a change in fluorescence intensity that correlates with glucose concentration. mdpi.com |

| Optical Diffusers | Changes in the hydrogel volume upon glucose binding can alter the properties of micro-engineered optical structures, such as microlens arrays, leading to a change in light diffusion that can be measured. nih.govnih.gov |

For Cell Capture: The surfaces of cells are decorated with a complex layer of glycoproteins and glycolipids, which present a variety of saccharide structures. Polymers functionalized with this compound can be grafted onto surfaces to create platforms for selectively capturing cells nih.gov. The boronic acid moieties on the polymer brush act as synthetic receptors that bind to the sialic acid and other sugar residues on the cell surface. This interaction can be reversed by introducing a competitive sugar, such as glucose or fructose, or by changing the pH, allowing for the controlled capture and release of cells. This technology is being explored for applications in cell-based diagnostics and tissue engineering nih.gov.

Catalysis Beyond Suzuki Coupling

While arylboronic acids are famously used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, their utility as organocatalysts in other transformations is a rapidly expanding field of research rsc.org. This compound, with its enhanced Lewis acidity, is a prime candidate for catalyzing reactions that benefit from the activation of hydroxyl-containing functional groups, most notably the direct formation of amides.

Design and Synthesis of New Catalysts

The direct formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that is thermodynamically unfavorable and kinetically slow. Boronic acid catalysis offers a green and efficient alternative to traditional methods that require stoichiometric activating agents, which generate significant waste rsc.orgnii.ac.jp.

The design of highly active boronic acid catalysts for direct amidation focuses on increasing the Lewis acidity of the boron center. This is achieved by introducing strong electron-withdrawing groups onto the phenyl ring, particularly at the ortho position researchgate.netacs.orgchemrxiv.org. The ortho-methylsulfonamido group in this compound serves this purpose effectively. Research on related compounds, such as ortho-(sulfonyloxy)benzeneboronic acids, has shown them to be highly effective catalysts for dehydrative amidation, even at low temperatures rsc.orgresearchgate.net.

The proposed catalytic cycle for dehydrative amidation involves several key steps:

Activation of Carboxylic Acid: The Lewis acidic boronic acid catalyst reacts with the carboxylic acid to form a more electrophilic acylboronate intermediate.

Nucleophilic Attack: The amine then attacks the activated carbonyl carbon of the acylboronate.

Dehydration and Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the amide product and regenerate the boronic acid catalyst, with water as the only byproduct.

The synthesis of these specialized catalysts often involves ortho-lithiation of a protected sulfonamide followed by borylation with a trialkyl borate.

Table 3: Comparison of Boronic Acid Catalysts for Dehydrative Amidation

| Catalyst | Key Feature | Catalytic Activity | Reference |

|---|---|---|---|

| 3,4,5-Trifluorophenylboronic acid | Electron-withdrawing fluorine atoms. | Effective under azeotropic reflux conditions. | chemrxiv.org |

| 5-Methoxy-2-iodophenylboronic acid (MIBA) | ortho-Iodo substituent participates in the reaction mechanism. | Highly active at room temperature. | acs.org |

| 2-(Methanesulfonyloxy)phenylboronic acid | Strong electron-withdrawing ortho-sulfonyloxy group. | High catalytic activity, producing amides in excellent yields. | rsc.orgresearchgate.net |

| 1-Thianthrenylboronic acid | Heterocyclic structure with sulfur atoms. | Effective at room temperature; sulfur may activate the amine. | organic-chemistry.org |

Application in Flow Reactors for Efficient Reactions

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scale-up acs.org. The application of catalysts in flow reactors, particularly as packed beds of a heterogeneous catalyst, streamlines reactions by combining the reaction and catalyst separation into a single step, allowing for continuous product generation and easy catalyst recycling goflow.at.

While the synthesis of various phenylboronic acids in continuous flow reactors has been demonstrated to be highly efficient, with reaction times on the scale of seconds organic-chemistry.orgacs.org, the use of boronic acids as catalysts in flow systems is a promising area of development. This compound could be immobilized on a solid support, such as silica or a polymer resin, to create a heterogeneous catalyst. This packed-bed reactor could then be used for continuous dehydrative amidation reactions.

A potential flow reactor setup would involve:

Pumping a solution of the carboxylic acid and amine substrates through the packed-bed reactor containing the immobilized boronic acid catalyst.

Heating the reactor to the optimal reaction temperature.

Continuously collecting the product stream, which contains the amide and water, while the catalyst remains in the reactor.

A subsequent in-line purification step could be added to remove the water byproduct.

This approach would leverage the high catalytic activity of the sulfonamido-substituted boronic acid while capitalizing on the efficiency, scalability, and automation potential of flow chemistry.

Computational and Theoretical Studies

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a biological target, thereby guiding the design of new therapeutic agents. While specific docking studies for (2-(Methylsulfonamido)phenyl)boronic acid are not extensively documented in publicly available literature, the well-established roles of both the boronic acid and sulfonamide moieties in enzyme inhibition allow for informed predictions of its potential biological interactions.

The boronic acid group is known to form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases. This interaction is a key feature of several FDA-approved boronic acid-containing drugs. Molecular docking studies on analogous phenylboronic acid derivatives have consistently demonstrated the crucial role of the boronic acid in anchoring the inhibitor to the enzyme's active site. For instance, studies on phenylboronic acids targeting class A and class C β-lactamases have revealed the specific interactions that govern their inhibitory activity nih.gov.

The sulfonamide group, on the other hand, is a classic zinc-binding group found in a vast number of enzyme inhibitors, most notably targeting carbonic anhydrases. Docking studies of benzenesulfonamide (B165840) derivatives have elucidated the coordination of the sulfonamide nitrogen to the zinc ion in the active site, as well as the hydrogen bonding networks formed with surrounding amino acid residues tandfonline.comnih.gov. The methyl group on the sulfonamide in the target compound can influence its steric and electronic properties, potentially affecting its binding orientation and affinity.

Considering the ortho-disubstituted pattern of this compound, intramolecular hydrogen bonding between the sulfonamide and the boronic acid groups could influence the compound's conformation and, consequently, its interaction with a target protein bohrium.com. Molecular modeling can help predict the preferred conformation and how it might fit into an active site.

Table 1: Potential Molecular Interactions of this compound with Biological Targets Based on Analogous Compounds

| Functional Group | Potential Interacting Residues/Moieties | Type of Interaction | Reference |

| Boronic Acid | Serine, Threonine | Covalent bond | nih.gov |

| Boronic Acid | Histidine, Aspartate | Hydrogen bonding | nih.gov |

| Sulfonamide | Zinc ion | Coordination | nih.gov |

| Sulfonamide | Threonine, Glutamine | Hydrogen bonding | tandfonline.comnih.gov |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π stacking | nih.gov |

| Methyl Group | Hydrophobic pockets | van der Waals forces | tandfonline.com |

Density Functional Theory (DFT) Calculations for Reaction Pathways and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and reaction energetics. For this compound, DFT calculations can provide a deeper understanding of its intrinsic properties and reactivity.

DFT calculations have been successfully employed to study the mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which frequently utilizes phenylboronic acids researchgate.netnih.govmdpi.com. These studies elucidate the energetics of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. The presence of the electron-withdrawing methylsulfonamido group at the ortho position is expected to influence the electronic properties of the boronic acid, which in turn can affect the rates of these key steps. DFT can quantify these effects by calculating the partial charges on the atoms and the energies of the transition states.

Furthermore, DFT calculations are valuable for understanding the conformational preferences of substituted phenylboronic acids. The orientation of the boronic acid group relative to the phenyl ring and the potential for intramolecular hydrogen bonding with the ortho-sulfonamido group can be accurately modeled bohrium.comnih.gov. These conformational details are crucial for interpreting experimental data and for understanding the molecule's behavior in solution and in biological systems.

The acidity of the boronic acid, represented by its pKa value, is a critical parameter for its biological activity and its utility in applications like glucose sensing. DFT calculations can predict the pKa of boronic acids by calculating the energies of the acid and its conjugate base rsc.org. The electron-withdrawing nature of the methylsulfonamido substituent is predicted to lower the pKa of the boronic acid, making it a stronger Lewis acid compared to unsubstituted phenylboronic acid.

Table 2: Predicted Effects of the Methylsulfonamido Group on the Properties of Phenylboronic Acid via DFT

| Property | Predicted Effect | Rationale | Reference |

| Lewis Acidity | Increased | Electron-withdrawing nature of the substituent | nih.govrsc.org |

| pKa | Decreased | Stabilization of the boronate anion | rsc.org |

| Reactivity in Suzuki Coupling | Altered | Modified electronic density at the boron and ipso-carbon | researchgate.netmdpi.com |

| Conformational Preference | Influenced | Potential for intramolecular hydrogen bonding | bohrium.comnih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. For this compound, SAR studies would explore how modifications to its structure affect its potency and selectivity as an enzyme inhibitor or its performance in other applications.

The nature and position of substituents on the phenyl ring of a phenylboronic acid can have a profound impact on its chemical reactivity and biological activity. The methylsulfonamido group at the ortho position of the target compound is an electron-withdrawing group. Electron-withdrawing substituents are known to increase the Lewis acidity of the boronic acid, which can enhance its ability to form a covalent bond with serine residues in proteases, potentially leading to increased inhibitory potency nih.govdovepress.com.

In the context of benzenesulfonamide-based inhibitors, SAR studies have shown that the substitution pattern on the phenyl ring is critical for isoform selectivity, for example, against different carbonic anhydrases tandfonline.comnih.govunich.itsemanticscholar.org. The ortho-position of the methylsulfonamido group in the target molecule could lead to a unique binding mode or steric interactions within an enzyme's active site that differ from its meta- and para-isomers. The methyl group on the sulfonamide nitrogen, compared to a simple sulfonamide (NH2SO2-), adds steric bulk and alters the hydrogen bonding capacity, which can also influence biological activity.

Comparing the properties and activities of this compound with its structural analogs provides valuable SAR insights. For instance, comparing it with 3-(methylsulfonamido)phenyl)boronic acid and 4-(methylsulfonamido)phenyl)boronic acid would reveal the importance of the substituent's position. The ortho-isomer is unique due to the potential for direct intramolecular interactions between the sulfonamido and boronic acid groups, which is not possible for the meta and para isomers bohrium.comresearchgate.net. These interactions can affect the compound's conformational flexibility and its presentation to a biological target.

Furthermore, a comparison with other ortho-substituted phenylboronic acids bearing different electron-withdrawing or electron-donating groups would highlight the specific contribution of the methylsulfonamido group. For example, comparing its activity to that of 2-nitrophenylboronic acid or 2-chlorophenylboronic acid could help to dissect the electronic and steric effects of the substituent. Such comparative studies are essential for optimizing the properties of phenylboronic acid derivatives for specific applications, whether in medicinal chemistry or materials science researchgate.netnih.govnih.gov.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques (e.g., ¹¹B NMR for Acidity and Reactivity Studies)

Spectroscopic methods are indispensable for characterizing the structure and behavior of boronic acids. Among these, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying (2-(Methylsulfonamido)phenyl)boronic acid due to the inherent properties of the boron nucleus. nsf.govnih.gov Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being more commonly used due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, which results in sharper, more easily interpretable signals. nih.gov

¹¹B NMR spectroscopy provides direct insight into the electronic environment of the boron atom. researchgate.net The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to its hybridization state. For this compound in its free, unbound state, the boron atom possesses an sp² hybridization with a trigonal planar geometry. This state typically gives rise to a signal in the downfield region of the ¹¹B NMR spectrum. researchgate.net

However, a key feature of boronic acids is their ability to reversibly bind with 1,2-diols, such as those found in carbohydrates, to form cyclic boronate esters. nih.gov This binding event induces a change in the boron's hybridization from sp² (trigonal) to sp³ (tetrahedral). This geometric and electronic change results in a significant upfield shift in the ¹¹B NMR spectrum, providing a clear and direct method for monitoring binding phenomena. researchgate.net

Furthermore, ¹¹B NMR is instrumental in studying the acidity (pKa) of the boronic acid. The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate species can be monitored across a range of pH values. nsf.govnih.gov These studies are crucial as the ability of the boronic acid to bind diols is often pH-dependent, requiring a pH above the pKa of the boronic acid to induce complexation. nih.gov The analysis of ¹¹B chemical shifts as a function of pH allows for the precise determination of the pKa, a critical parameter for understanding its reactivity in physiological environments. nsf.gov

| Boron Species | Hybridization | Geometry | Typical ¹¹B Chemical Shift (δ) Range (ppm) |

|---|---|---|---|

| Free Boronic Acid | sp² | Trigonal Planar | +27 to +33 |

| Boronate Ester (Diol Complex) | sp³ | Tetrahedral | +5 to +13 |

| Anionic Boronate | sp³ | Tetrahedral | +3 to +7 |

Note: The exact chemical shifts for this compound would depend on solvent, pH, and the presence of diols. The values presented are typical for phenylboronic acids.

Chromatographic Techniques (e.g., LC-MS/MS for Purity Validation)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the purity validation and trace-level quantification of boronic acids, including this compound. acs.orgresearchgate.net This highly sensitive and selective technique is essential in pharmaceutical development, where boronic acids may be present as starting materials, intermediates, or potential impurities that must be strictly controlled. acs.org

The analysis of boronic acids by LC-MS/MS can be challenging due to their polarity and tendency to form cyclic, trimeric anhydrides known as boroxines. rsc.org However, modern methods have been developed to overcome these issues. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to separate the target compound from impurities. rsc.org A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile. rsc.orgscirp.org

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique, often in negative mode, which allows for the successful ionization and quantification of underivatized boronic acids. scirp.org The tandem mass spectrometer, typically a triple quadrupole, operates in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the boronic acid) and then monitoring a specific product ion generated by its fragmentation. This process provides exceptional selectivity and sensitivity, enabling quantification at parts-per-million (ppm) or even lower levels. scirp.orgscirp.org

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable and reproducible. scirp.org Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scirp.orgnih.gov For boronic acid analysis, methods often demonstrate excellent linearity with correlation coefficients (R²) greater than 0.99, high accuracy with recovery values between 80% and 120%, and outstanding precision. rsc.orgscirp.org

| Parameter | Typical Condition/Value |

|---|---|

| Chromatography System | UPLC or HPLC |

| Column | Reversed-Phase C18 (e.g., Acquity BEH C18) rsc.org |

| Mobile Phase | Gradient of aqueous buffer (e.g., 10 mM Ammonium Acetate) and Acetonitrile rsc.org |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode scirp.org |

| Mass Spectrometer | Tandem Quadrupole in MRM Mode scirp.org |

| Linearity (R²) | > 0.99 scirp.org |

| Recovery | 80 - 120% scirp.org |

| Precision (RSD) | < 2.0% rsc.org |

| LOQ | Trace levels (e.g., 1 ppm or 20 ng/mL) scirp.org |

X-Ray Crystallography for Elucidating Binding Interactions

X-ray crystallography is a definitive technique for determining the three-dimensional structure of molecules and their complexes at atomic resolution. For this compound, particularly in its role as an enzyme inhibitor, this method provides unparalleled insight into its binding mode within the active site of a target protein. nih.govnih.gov

When a boronic acid inhibitor binds to a serine-containing enzyme, such as a β-lactamase, the boron atom typically forms a reversible covalent bond with the catalytic serine residue. nih.govnih.gov X-ray crystallography can visualize this interaction, confirming the formation of a tetrahedral adduct between the boron atom and the serine's hydroxyl oxygen. nih.gov This structural information is critical for understanding the mechanism of inhibition.

The crystal structure reveals the precise orientation of the inhibitor and the network of non-covalent interactions that stabilize the enzyme-inhibitor complex. For a compound like this compound, the ortho-methylsulfonamido group is of particular interest. Crystallographic studies of analogous sulfonamide boronic acids have shown that the sulfonamide moiety can form crucial hydrogen bonds with active site residues, often mimicking the interactions made by the natural substrate. nih.gov For example, in the complex of a sulfonamide boronic acid with the ADC-7 β-lactamase, the sulfonamide group was observed forming hydrogen bonds with residues Asn152 and Gln120. nih.gov These specific interactions, revealed by crystallography, can explain the high affinity and specificity of the inhibitor. nih.gov This detailed structural data is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

| Inhibitor Class | Target Enzyme | Key Binding Interactions Revealed | Reference PDB IDs |

|---|---|---|---|

| Sulfonamide Boronic Acid | AmpC β-Lactamase | Covalent bond to catalytic serine; hydrogen bonds from sulfonamide group to active site residues. nih.gov | - |

| Phenylboronic Acid Derivative | Human Carbonic Anhydrase II | Interaction with active site residues (His94, His119, Thr199); coordination to the catalytic zinc ion. nih.gov | 8IGF nih.gov |

| Benzo[b]thiophen-2-ylboronic Acid | NDM-1 Metallo-β-Lactamase | Bidentate coordination to Zn(II) ions via boron-bound oxygen atoms. nih.gov | - |

| Sulfonamide Boronic Acid (CR167) | ADC-7 β-Lactamase | Sulfonamide forms hydrogen bonds with Asn152 and Gln120, mimicking the substrate. nih.gov | 5WAE nih.gov |

Kinetic Studies (e.g., Enzyme Inhibition Kinetics)

Enzyme inhibition kinetic studies are essential for quantifying the potency of this compound as an inhibitor and for determining its mechanism of action. rug.nl These studies measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor at various concentrations of both substrate and inhibitor.

The primary metric obtained from these studies is the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. Studies on analogous sulfonamide boronic acids have demonstrated their high potency. For instance, replacing a carboxamide group with a sulfonamide in one series of β-lactamase inhibitors resulted in a 23-fold improvement in potency. nih.gov A specific benzylsulfonamide boronic acid, CR167, was found to be a potent inhibitor of the class C β-lactamase ADC-7 with a Kᵢ of 160 nM. nih.gov

Kinetic studies also elucidate the type of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed). khanacademy.org This is typically determined by analyzing graphical representations of the kinetic data, such as Lineweaver-Burk or Michaelis-Menten plots. khanacademy.org Boronic acids that bind to the active site of an enzyme, like β-lactamases, often act as competitive inhibitors. nih.gov A competitive inhibitor reversibly competes with the substrate for binding to the enzyme's active site. khanacademy.org This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ) of the reaction. khanacademy.org Understanding the kinetic mechanism provides crucial information about how the inhibitor functions and complements the structural data obtained from X-ray crystallography.

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type |

|---|---|---|---|

| Methanesulfonamide (B31651) Boronic Acid Analog | AmpC β-Lactamase | 789 nM nih.gov | Competitive (Typical) |

| Penicillin G Side Chain Sulfonamide Analog | AmpC β-Lactamase | 70 nM nih.gov | Competitive (Typical) |

| CR167 (m-carboxybenzyl sulfonamide boronic acid) | AmpC β-Lactamase | 1.3 nM nih.gov | Competitive (Typical) |

| CR167 | ADC-7 β-Lactamase | 160 nM nih.gov | Competitive (Typical) |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of arylboronic acids is a well-established field, yet the pursuit of more efficient and environmentally benign methods continues to be a priority. Future research on (2-(Methylsulfonamido)phenyl)boronic acid is likely to focus on developing synthetic strategies that improve upon traditional methods, such as those involving organolithium or Grignard reagents which often require low temperatures and strictly anhydrous conditions. nih.gov

Key areas for development include: